REACTION_CXSMILES
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[Cl:1][C:2]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([C:14]([OH:16])=O)[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:17].[CH2:23]([S:28]([NH2:31])(=[O:30])=[O:29])[CH2:24][CH2:25][CH2:26][CH3:27].C1CCN2C(=NCCC2)CC1>CN(C)C=O>[Cl:1][C:2]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([C:14]([NH:31][S:28]([CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:30])=[O:29])=[O:16])[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:17]
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Name
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|
Quantity
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34.1 g
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Type
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reactant
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Smiles
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ClC1=C(CN2C(=NC3=C2C=C(C=C3)C(=O)O)C)C=CC(=C1)Cl
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Name
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N,N′-carbonyldiimidazole
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Quantity
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21.4 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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122.7 g
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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C(CCCC)S(=O)(=O)N
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Name
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|
Quantity
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20.1 g
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
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stirred for 6 hours at 40° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were then added
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Type
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CUSTOM
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Details
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After the reaction
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Type
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DISTILLATION
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Details
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a portion of N,N-dimethylformamide (62.9 g) was distilled off in vacuo
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Type
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ADDITION
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Details
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to the residue were added methanol (227.8 g) and water (227.8 g)
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Type
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FILTRATION
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Details
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This solution was filtered
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Type
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CUSTOM
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Details
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to remove insoluble materials
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Type
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TEMPERATURE
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Details
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the filtrate was heated to 50° C.
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Type
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ADDITION
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Details
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conc. hydrochloric acid (20.4 g) was added drop-wise
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Type
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WAIT
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Details
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over one hour
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Duration
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1 h
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Type
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ADDITION
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Details
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After the dropping, crystal form B of 3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide (119 mg) was added as seed crystal
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Type
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WAIT
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Details
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to be ripen for 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
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After the ripening, conc. hydrochloric acid (15.5 g) was further added drop-wise
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Type
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WAIT
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Details
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over 2 hours
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Duration
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2 h
|
Type
|
WAIT
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Details
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The slurry was ripened for one hour at 50° C.
|
Duration
|
1 h
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Type
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TEMPERATURE
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Details
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cooled down to 30° C.
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Type
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FILTRATION
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Details
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the crystals were collected by filtration
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Type
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WASH
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Details
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The crystals were washed with a mixed solvent of methanol (120 g) and water (120 g)
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Type
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CUSTOM
|
Details
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vacuum-dried
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Reaction Time |
6 h |
Name
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|
Type
|
product
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Smiles
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ClC1=C(CN2C(=NC3=C2C=C(C=C3)C(=O)NS(=O)(=O)CCCCC)C)C=CC(=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |